Glacin A
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Overview
Description
Glacin A is a natural product found in Annona glabra with data available.
Scientific Research Applications
Antimicrobial and Antitumor Activities : Studies on compounds like antimycin A and glaucocalyxin A (GLA) reveal their roles in generating reactive oxygen species (ROS) and inducing apoptosis in cancer cells. For instance, antimycin A has been shown to inhibit the growth of HeLa cells via apoptosis, highlighting its potential in cancer treatment (Park et al., 2007). Similarly, GLA exhibits anti-inflammatory, antitumor, and antifibrosis activities, as well as impacts on hepatic stellate cells, indicating its potential in treating liver fibrosis (DongZhichao et al., 2018).
Metabolic Profiling in Cancer Treatment : A study on the effects of GLA on the metabolome of human liver cancer cells using metabolic profiling techniques has been conducted. This research helps in understanding the metabolic mechanism underlying the antitumor activity of GLA, demonstrating how GLA induces cell apoptosis and cell cycle arrest in cancer cells (Liu et al., 2018).
Drug Delivery Systems : Research into nanoparticulate drug-delivery systems for GLA has shown increased in vitro and in vivo antitumor activity. This suggests that advancements in drug delivery can enhance the efficacy of compounds like GLA in cancer treatment (Han et al., 2016).
Cell Cycle Arrest and Apoptosis in Bladder Cancer : GLA has been found to induce G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells. This study points to the potential of targeting specific molecular pathways in cancer therapy (Lin et al., 2018).
Herbal Medicine and Rheumatoid Arthritis : There is moderate support for gamma-linolenic acid (GLA) in herbal medicines for reducing pain, tender joint count, and stiffness in rheumatoid arthritis. This study exemplifies the application of compounds like GLA in alternative medicine (Soeken et al., 2003).
Generalized Lymphatic Anomaly (GLA) Research : Somatic activating mutations in PIK3CA cause generalized lymphatic anomaly (GLA), a vascular disorder. This genetic study aids in understanding the etiology of GLA and supports the use of rapamycin for treatment (Rodríguez-Laguna et al., 2018).
properties
Product Name |
Glacin A |
---|---|
Molecular Formula |
C35H64O7 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,10R,15R)-2,10,15-trihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-12-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-10-9-11-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
WRQFJAQUJPZSCT-CGWDHHCXSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
synonyms |
glacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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